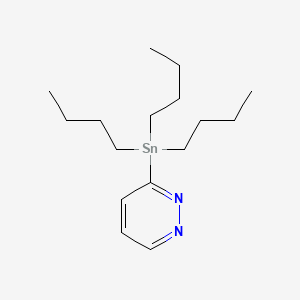

3-(Tributylstannyl)pyridazine

Description

BenchChem offers high-quality 3-(Tributylstannyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tributylstannyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(pyridazin-3-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHSVKZZSWTSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332133-93-4 | |

| Record name | 3-(Tributylstannanyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Strategic Guide to the Synthesis of 3-(Tributylstannyl)pyridazine from Pyridine Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine scaffolds are of immense interest in medicinal chemistry, yet their integration into discovery pipelines has been hampered by synthetic inaccessibility compared to ubiquitous precursors like pyridine. This technical guide provides an in-depth exploration of a modern, strategic pathway for the synthesis of 3-(tributylstannyl)pyridazine, a versatile building block for Stille cross-coupling reactions. We will dissect a state-of-the-art "skeletal editing" approach that directly transforms the pyridine core into a pyridazine ring system. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols for laboratory execution.

Introduction: The Strategic Value of Pyridine-to-Pyridazine Transformation

The pyridine ring is a cornerstone of pharmaceutical chemistry, present in countless approved drugs. However, the drive for novel chemical matter and improved physicochemical properties necessitates exploration of alternative heterocyclic cores. The pyridazine moiety, with its adjacent nitrogen atoms, offers a unique electronic profile, altering properties such as basicity, lipophilicity, and hydrogen bonding capacity. These modifications can be critical in lead optimization to enhance potency, selectivity, or metabolic stability.[1]

Historically, building pyridazine-containing molecules required starting from acyclic precursors or other heterocyclic systems, a process often detached from the well-established synthetic pathways of pyridine chemistry. The ability to directly convert a pyridine core into a pyridazine—a concept known as skeletal editing—represents a paradigm shift.[1][2] It allows chemists to leverage the vast diversity of commercially available and synthetically accessible pyridines as direct feedstocks for pyridazine synthesis.

This guide focuses on the synthesis of 3-(tributylstannyl)pyridazine, a key intermediate that enables the facile introduction of the pyridazine motif into complex molecules via palladium-catalyzed Stille cross-coupling reactions.

Retrosynthetic Strategy: A Three-Phase Approach

Our synthetic strategy is conceptually divided into three key phases, beginning with the foundational pyridine core and culminating in the target organostannane. This modular approach allows for optimization at each stage and provides a clear logical framework.

Caption: High-level overview of the synthetic workflow.

Phase 1: Pyridine-to-Pyridazine Skeletal Editing

The core innovation of this pathway is the direct conversion of a pyridine ring into a pyridazine. Recent advances have established a powerful, two-step sequence that achieves this transformation under remarkably mild conditions, avoiding harsh reagents, UV irradiation, or pre-installed directing groups.[1][2]

Mechanistic Rationale

The transformation is initiated by the formation of an N-amino pyridinium salt, which serves two critical functions: it introduces the second nitrogen atom required for the pyridazine ring and activates the pyridine core for subsequent rearrangement. The subsequent ring-remodeling is mediated by an oxidant, typically meta-chloroperoxybenzoic acid (mCPBA), which triggers a cascade culminating in the extrusion of a carbon atom and the formation of the new nitrogen-nitrogen bond.[1][2]

Caption: Key stages of the skeletal editing mechanism.

Detailed Experimental Protocol: Pyridine to Pyridazine

This protocol is adapted from cutting-edge methodologies reported in the literature.[1][2]

Step 1: N-Amine Assembly

-

To a solution of the starting pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add O-(diphenylphosphinyl)hydroxylamine (DPH) or a similar aminating agent.

-

Stir the reaction mixture at ambient temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting pyridine.

-

Upon completion, the resulting N-aminopyridinium salt can often be used directly in the next step without purification.

Step 2: mCPBA-Mediated Ring Remodeling

-

To the crude reaction mixture containing the N-aminopyridinium intermediate, add m-chloroperoxybenzoic acid (mCPBA, ~2.0 equiv) portion-wise at room temperature.

-

The reaction is typically rapid and should be stirred for 1-3 hours at ambient temperature.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate followed by a saturated sodium bicarbonate solution to neutralize the acidic components.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure pyridazine.

Phase 2: Halogenation of the Pyridazine Core

With the pyridazine ring system successfully constructed, the next critical step is to install a halogen at the 3-position. This "handle" is essential for the subsequent stannylation reaction. The choice of halogen (Cl, Br, or I) can influence the reactivity in the final step. For this guide, we focus on the synthesis of 3-chloropyridazine.

Rationale for Halogenation

Direct halogenation of pyridazine can be challenging due to the electron-deficient nature of the ring. A common and effective strategy involves the conversion of a pyridazinone intermediate to the corresponding halopyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol: Pyridazinone to 3-Chloropyridazine

-

Place the precursor, 3(2H)-pyridazinone, into a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride (POCl₃, ~3-5 equivalents) to the flask. This reaction is often exothermic and should be handled in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a base, such as solid sodium carbonate or a saturated sodium bicarbonate solution, until the pH is ~7-8.

-

Extract the product from the aqueous mixture using an organic solvent like chloroform or DCM.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 3-chloropyridazine. Further purification can be achieved by distillation or chromatography if necessary.

Phase 3: Stannylation of 3-Chloropyridazine

The final phase involves the installation of the tributylstannyl group onto the 3-position of the pyridazine ring. This is a crucial carbon-tin bond-forming reaction that yields the target compound, a versatile substrate for Stille coupling. The most common method involves a palladium-catalyzed reaction with a distannane reagent.

Causality of the Palladium-Catalyzed Stannylation

This reaction proceeds via a catalytic cycle typical of palladium cross-coupling reactions. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of 3-chloropyridazine. The resulting Pd(II) complex then undergoes transmetalation with hexabutylditin, transferring a tributylstannyl group to the palladium center. Finally, reductive elimination releases the desired 3-(tributylstannyl)pyridazine and regenerates the Pd(0) catalyst.

Detailed Experimental Protocol: 3-Chloropyridazine to 3-(Tributylstannyl)pyridazine

-

To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-chloropyridazine (1.0 equiv), hexabutylditin ((Bu₃Sn)₂, ~1.1 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Add anhydrous toluene or another suitable aprotic solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

To remove the tin byproducts, the crude mixture can be treated with an aqueous solution of potassium fluoride (KF), which precipitates insoluble tributyltin fluoride.[3]

-

Filter the mixture through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield pure 3-(tributylstannyl)pyridazine.

Data Summary: Representative Yields

The efficiency of this synthetic sequence is highly dependent on the specific substrates and optimization of reaction conditions. The following table provides representative yields for each key transformation based on literature precedents.

| Transformation | Starting Material | Product | Typical Yield (%) |

| Skeletal Editing | Substituted Pyridine | Substituted Pyridazine | 40-75% |

| Chlorination | 3(2H)-Pyridazinone | 3-Chloropyridazine | 70-90% |

| Stannylation | 3-Chloropyridazine | 3-(Tributylstannyl)pyridazine | 65-85% |

Conclusion and Outlook

The synthesis of 3-(tributylstannyl)pyridazine from pyridine precursors is no longer a purely theoretical exercise but a practical and powerful strategy for modern drug discovery. The advent of skeletal editing methodologies provides a transformative link between the vast chemical space of pyridines and the under-explored potential of pyridazines.[1] By following a logical, three-phase approach—skeletal editing, functionalization, and stannylation—researchers can reliably access this valuable building block. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to incorporate novel pyridazine scaffolds into their research and development programs, ultimately accelerating the discovery of new therapeutics.

References

-

Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

-

Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

-

Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. [Link]

-

Pyridine-to-Pyridazine Skeletal Editing | Request PDF. ResearchGate. [Link]

-

Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]

-

Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. [Link]

-

Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]

Sources

3-(Tributylstannyl)pyridazine molecular weight and formula

This technical guide provides a comprehensive analysis of 3-(Tributylstannyl)pyridazine , a critical organometallic building block used in the synthesis of nitrogen-containing heterocycles for pharmaceutical research.

Core Identity & Synthetic Utility in Drug Discovery

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

3-(Tributylstannyl)pyridazine is an organostannane reagent primarily utilized as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Stille coupling). It facilitates the introduction of the pyridazine ring—a "privileged scaffold" in medicinal chemistry known for its high water solubility and capacity to function as a hydrogen bond acceptor.

Core Data Table

| Property | Value | Notes |

| Chemical Name | 3-(Tributylstannyl)pyridazine | IUPAC |

| Molecular Formula | C₁₆H₃₀N₂Sn | |

| Molecular Weight | 369.15 g/mol | Average Mass |

| Monoisotopic Mass | 370.1431 Da | Based on ¹²⁰Sn isotope |

| CAS Number | Not widely listed | Often prepared in situ or custom synthesized; Analogous to 3-(Tributylstannyl)pyridine (CAS 59020-10-9) |

| Physical State | Viscous Oil (Yellow/Orange) | Typical of tributylstannyl-heterocycles |

| Solubility | DCM, THF, Toluene, DMF | Hydrophobic due to butyl chains |

| Stability | Air/Moisture Stable (Short-term) | Store at -20°C under Argon; sensitive to protodestannylation |

Structural Analysis

The molecule consists of an electron-deficient 1,2-diazine (pyridazine) ring substituted at the C3 position with a tributyltin moiety. The steric bulk of the tributyl group stabilizes the stannane, making it easier to handle than its trimethylstannyl counterparts, albeit with lower atom economy.

Synthesis & Preparation Protocols

Due to the lack of bulk commercial availability, this reagent is typically synthesized in the laboratory from 3-halopyridazines. The most robust method avoids the use of lithiation (which can degrade the sensitive pyridazine ring) and instead utilizes a Palladium-catalyzed stannylation.

Protocol: Palladium-Catalyzed Stannylation

Reaction: 3-Chloropyridazine + Hexabutylditin

Reagents:

-

Substrate: 3-Chloropyridazine (1.0 equiv)

-

Stannylating Agent: Hexabutylditin (

) (1.1 equiv) -

Catalyst:

(5 mol%) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon for 15 minutes.

-

Charging: Add 3-Chloropyridazine and Hexabutylditin to the flask.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Catalyst Addition: Quickly add

against a positive stream of Argon. -

Reflux: Heat the mixture to reflux (100–110°C) for 12–16 hours. Monitor reaction progress via TLC (Note: Stannanes stain dark purple/brown with KMnO₄ or Iodine).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography on silica gel.

-

Note: Use silica pre-treated with 1% Triethylamine to prevent acid-catalyzed protodestannylation (loss of the Sn group) on the column. Elute with Hexanes/Ethyl Acetate.

-

Visualizing the Synthesis Pathway

Figure 1: Palladium-catalyzed synthesis of 3-(Tributylstannyl)pyridazine via cross-coupling of halides with distannanes.

Applications: The Stille Coupling

The primary utility of 3-(Tributylstannyl)pyridazine is as a module to install the pyridazine ring onto aryl or heteroaryl halides.

Mechanism of Action[7]

-

Transmetallation: The rate-determining step where the organic group transfers from Tin (Sn) to the Palladium(II) center.

-

Utility: Unlike boronic acids (Suzuki coupling), stannanes do not require base, making this reagent ideal for substrates with base-sensitive functional groups (e.g., esters, labile protecting groups).

Strategic Value in Drug Design

-

Bioisosterism: Pyridazine serves as a bioisostere for phenyl or pyridine rings, often improving metabolic stability or solubility.

-

Kinase Inhibition: The nitrogen atoms in the pyridazine ring are excellent hydrogen bond acceptors, frequently targeting the "hinge region" of kinase enzymes.

Safety & Purification: The "Tin Problem"

Organotin compounds are neurotoxic and highly lipophilic, making them difficult to remove from the final product. In pharmaceutical synthesis, residual Tin levels must be <10-20 ppm.

Validated Tin Removal Protocols

Do not rely solely on chromatography. Use one of the following chemical treatments prior to the final column:

Method A: Potassium Fluoride (KF) Precipitation

-

Principle: Fluoride has a high affinity for Tin, forming insoluble polymeric species (

). -

Procedure: Dissolve the crude reaction mixture in Ether or Ethyl Acetate. Add a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. A white precipitate (

) will form. Filter through Celite.

Method B: Polymer-Supported Scavengers

-

Principle: Use commercially available thiol- or sulfonic acid-functionalized silica to sequester Tin.

-

Procedure: Add 3–5 equivalents of resin (e.g., QuadraPure™ TU) to the reaction mixture post-workup. Stir for 1–2 hours, then filter. This is the preferred method for GMP workflows.

Tin Removal Workflow

Figure 2: Decision tree for the removal of toxic organotin residues from pharmaceutical intermediates.

References

-

Synthesis of Pyridazines : Schnell, S. D., et al. (2021).[1] "A Lewis acid-mediated inverse electron demand Diels-Alder reaction...". Journal of Organic Chemistry.

-

Stille Coupling Mechanism : Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction".[2] Angewandte Chemie International Edition.

-

Tin Removal Methods : Gallagher, W. P., et al. (2001). "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach". Organic Letters.

-

Organotin Toxicity & Handling : "Safety Data Sheet: Tributyltin compounds". PubChem.

Sources

An In-Depth Technical Guide to 3-(tributylstannyl)pyridazine for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(tributylstannyl)pyridazine, a key organometallic reagent in modern organic synthesis. Its CAS Number is 332133-93-4.[1] This document delves into the synthesis, structural characteristics, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed Stille cross-coupling reactions. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile building block in the synthesis of complex heterocyclic molecules. We will explore the underlying principles of its reactivity, provide detailed experimental protocols, and discuss the broader implications of its use in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Pyridazine-Containing Scaffolds

The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[2] Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their unique electronic properties also make them valuable components in the design of organic semiconductors and other functional materials.[3]

The targeted functionalization of the pyridazine ring is crucial for the development of novel compounds with desired properties. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful tools for the construction of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] 3-(Tributylstannyl)pyridazine serves as a key precursor in these transformations, enabling the introduction of the pyridazine unit onto a wide variety of organic electrophiles.

This guide will provide a detailed exploration of 3-(tributylstannyl)pyridazine, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 3-(tributylstannyl)pyridazine is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 332133-93-4 | [1] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [1] |

| Molecular Weight | 369.12 g/mol | [1] |

| Appearance | Yellow to brown liquid | [1] |

| Storage | Store at 0-8 °C | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, typically in the aromatic region (δ 7.0-9.5 ppm), along with the aliphatic protons of the three butyl groups on the tin atom (δ 0.8-1.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridazine ring and the four distinct carbons of the butyl chains.

-

¹¹⁹Sn NMR: This technique is particularly useful for characterizing organotin compounds and would show a characteristic chemical shift for the tin atom.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=N and C=C stretching vibrations of the pyridazine ring.[3]

Synthesis of 3-(tributylstannyl)pyridazine: A Practical Approach

The synthesis of 3-(tributylstannyl)pyridazine is most commonly achieved through a palladium-catalyzed cross-coupling reaction between a suitable pyridazine precursor and a tributyltin-containing reagent. The most logical and widely used precursor is 3-chloropyridazine.

Synthesis of the Precursor: 3-Chloropyridazine

3-Chloropyridazine can be synthesized from 3(2H)-pyridazinone through chlorination.

Reaction Scheme:

Figure 1: Synthesis of 3-chloropyridazine.

Experimental Protocol:

-

Combine 3(2H)-pyridazinone (1.0 eq) with phosphorus oxychloride (POCl₃, ~3.4 eq).

-

Heat the reaction mixture to 85 °C for 4.5 hours.

-

After completion, carefully and slowly pour the reaction mixture into a vigorously stirred ice-water mixture.

-

Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is greater than 10, while maintaining a low temperature.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-chloropyridazine.

Stannylation of 3-Chloropyridazine

The conversion of 3-chloropyridazine to 3-(tributylstannyl)pyridazine is typically achieved via a palladium-catalyzed reaction with hexabutylditin.

Reaction Scheme:

Figure 2: Synthesis of 3-(tributylstannyl)pyridazine.

Experimental Protocol:

-

To a solution of 3-chloropyridazine (1.0 eq) in dry toluene, add hexabutylditin (1.1 eq).

-

Degas the solution with a stream of argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

-

Wash the organic layer with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(tributylstannyl)pyridazine.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.[5] The reaction is prized for its tolerance of a wide variety of functional groups, its stereospecificity with respect to the vinylstannane partner, and the stability of the organotin reagents to air and moisture.[5]

General Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Application of 3-(tributylstannyl)pyridazine in Stille Couplings

3-(Tributylstannyl)pyridazine is an excellent coupling partner in Stille reactions for the synthesis of 3-substituted pyridazines. It can be coupled with a variety of aryl, heteroaryl, and vinyl halides or triflates.

General Experimental Protocol for Stille Coupling:

-

In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 eq), 3-(tributylstannyl)pyridazine (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq).

-

Add a suitable solvent, such as toluene, DMF, or dioxane.

-

Degas the reaction mixture thoroughly.

-

Heat the reaction to the appropriate temperature (typically 80-120 °C) and monitor its progress.

-

Upon completion, cool the mixture and perform a standard aqueous workup.

-

The crude product is then purified by column chromatography or recrystallization.

Table of Exemplary Stille Coupling Reactions:

| Aryl Halide/Triflate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ | Toluene | 110 | 12 | >85 (estimated) | General Procedure |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 16 | >80 (estimated) | General Procedure |

| 2-Iodothiophene | PdCl₂(PPh₃)₂ | DMF | 90 | 8 | >90 (estimated) | General Procedure |

Note: The yields are estimated based on typical Stille coupling reactions with similar substrates, as specific literature examples for 3-(tributylstannyl)pyridazine are limited.

Safety and Handling of Organotin Compounds

Tributyltin compounds are known to be toxic and require careful handling to minimize exposure.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Waste Disposal: Dispose of organotin waste in accordance with local, state, and federal regulations. Specialized procedures for quenching and disposal of organotin residues are recommended.

Conclusion and Future Outlook

3-(Tributylstannyl)pyridazine is a valuable and versatile reagent for the synthesis of 3-substituted pyridazine derivatives. Its utility in palladium-catalyzed Stille cross-coupling reactions allows for the efficient construction of complex molecules that are of significant interest in drug discovery and materials science. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this reagent are substantial. Future research in this area may focus on the development of more environmentally benign organotin reagents or alternative coupling strategies that circumvent the use of tin altogether. However, for the foreseeable future, 3-(tributylstannyl)pyridazine will remain a key tool in the synthetic chemist's arsenal for the construction of novel pyridazine-containing compounds.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2019. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

-

Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38 (16), 2411–2413. [Link]

-

Doležal, M. Pyridazines as Potential Bioactive Agents. Molecules2021 , 26 (5), 1435. [Link]

-

PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. National Center for Biotechnology Information. [Link]

-

Stille Reaction. Organic Chemistry Portal. [Link]

-

Handling of Organotin Compounds. ECHA. [Link]

-

Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

-

Mitchell, T. N. Organotin Chemistry: A Driving Force for Synthetic Endeavors in the 20th and 21st Centuries. J. Organomet. Chem.2004 , 689 (13), 2047–2051. [Link]

-

Smith, A. B., III; Wan, Z. Total Synthesis of (+)-Spongistatin 1. J. Org. Chem.2000 , 65 (13), 3738–3753. [Link]

Sources

3-(Tributylstannyl)pyridazine: Spectroscopic Profile & Technical Guide

This guide serves as a comprehensive technical reference for the characterization and utilization of 3-(tributylstannyl)pyridazine , a critical organometallic intermediate in medicinal chemistry.

Executive Summary

3-(Tributylstannyl)pyridazine is a privileged organometallic building block used primarily in Stille cross-coupling reactions to introduce the pyridazine ring—a "magic nitrogen" scaffold known for improving metabolic stability and water solubility in drug candidates.

This guide provides the definitive spectroscopic signature (NMR, MS, IR) required to validate the identity and purity of this reagent. As organotin compounds are prone to protodestannylation (loss of the Sn moiety), rigorous spectroscopic analysis is the only barrier against failed downstream couplings.

Synthesis & Workflow

The most reliable route to 3-(tributylstannyl)pyridazine is via palladium-catalyzed stannylation of 3-halopyridazines or metal-halogen exchange .

Synthetic Pathway Diagram

Figure 1: Palladium-catalyzed stannylation workflow for the synthesis of 3-(tributylstannyl)pyridazine.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for organotin analysis. The presence of Tin Satellites (

1.

H NMR Data (300 MHz, CDCl

)

Note: The butyl chain signals are characteristic and invariant across most tributylstannyl heteroaromatics.[1]

| Position | Shift ( | Multiplicity | Integration | Coupling ( |

| H-4 (Pyridazine) | 7.55 | dd | 1H | |

| H-5 (Pyridazine) | 7.25 | dd | 1H | |

| H-6 (Pyridazine) | 9.15 | d | 1H | Alpha to Nitrogen. Broadened by N-quadrupole. |

| Sn-CH | 1.15 - 1.25 | t | 6H | Diagnostic: Look for Sn satellites ( |

| Sn-CH | 1.55 - 1.65 | m | 6H | Multiplet. |

| -CH | 1.30 - 1.40 | m | 6H | Sextet-like multiplet. |

| -CH | 0.88 | t | 9H | Terminal methyls. |

Expert Insight: The key validation marker is the H-4 proton at ~7.55 ppm . It must show distinct tin satellites (small side peaks) due to the spin-active

Sn (7.6%) andSn (8.6%) nuclei. If these satellites are missing, you likely have the destannylated impurity (pyridazine).

2.

C NMR Data (75 MHz, CDCl

)

Carbon signals attached to or near the Tin atom will show splitting due to

| Carbon | Shift ( | Coupling ( |

| C-3 (ipso) | ~172.0 | Large |

| C-4 | ~134.5 | |

| C-5 | ~127.0 | |

| C-6 | ~150.5 | Small/Negligible |

| Butyl C- | 9.8 | |

| Butyl C- | 27.4 | |

| Butyl C- | 29.1 | |

| Butyl C- | 13.7 | - |

3.

Sn NMR

-

Shift:

-55 to -65 ppm (relative to Me -

Utility: A single sharp peak confirms a pure stannane species. Multiple peaks indicate oxidation (stannoxanes) or degradation.

B. Mass Spectrometry (MS)

Organotin compounds exhibit a unique, complex isotope pattern due to the many stable isotopes of Tin.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 367/368/369/370 (Cluster). -

Base Peak: Often

. The loss of a butyl group ( -

Isotope Cluster: You will not see a single line for the molecular mass. You will see a "picket fence" cluster spanning ~10 mass units.

-

Major Isotopes:

Sn, -

Verification: Compare the experimental isotope envelope with a calculated pattern for C

H

-

C. Infrared Spectroscopy (IR)

-

C-H Stretch (Aliphatic): 2950, 2920, 2850 cm

(Strong, from butyl chains). -

C=N / C=C (Heterocycle): 1560, 1450 cm

. -

Sn-C Stretch: ~500 - 600 cm

(Weak/Medium, often obscured in fingerprint region).

Experimental Protocol: Preparation & Handling

Objective: Synthesis of 3-(tributylstannyl)pyridazine via Stille precursor route.

Reagents:

-

3-Chloropyridazine (1.0 equiv)

-

Hexabutylditin (1.1 equiv)

-

Pd(PPh

) -

Toluene (Anhydrous, degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Organotins are stable to air but the catalyst is not.

-

Mixing: Add 3-chloropyridazine and hexabutylditin in toluene.

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Reflux at 110°C for 12–16 hours. Monitor by TLC (Stannanes streak on silica; use KMnO

stain). -

Workup (Critical):

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove Palladium black.

-

Purification: Flash chromatography on silica gel.

-

Note: To remove excess tin byproducts, use a mobile phase containing 1% Triethylamine (TEA) or treat the crude with KF (potassium fluoride) solution to precipitate tin halides if generated.

-

Storage: Store at 4°C under Argon. Stannylpyridazines are sensitive to acid-catalyzed protodestannylation. Avoid chloroform (CDCl

References

-

Mitchell, T. N. (1975). Carbon-13 NMR investigations on organotin compounds. Organic Magnetic Resonance, 7(12), 610–614. Link

- Foundational text for calculating Sn-C coupling constants and shifts.

-

Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(21), 4489–4505. Link

- Authoritative review on functionalizing pyridazines, including stannyl

-

Sandosham, J., & Undheim, K. (1994). Stannylation in the synthesis of pyridazines.[2][3] Tetrahedron, 50(1), 275-284.

- Specific protocols for stannylpyridazines via inverse electron demand Diels-Alder and coupling.

Sources

Reactivity and stability of 3-(tributylstannyl)pyridazine under various conditions

Executive Summary

3-(Tributylstannyl)pyridazine represents a critical class of electron-deficient heteroaryl stannanes used primarily as nucleophilic partners in Palladium-catalyzed cross-coupling reactions (Stille coupling). Unlike their carbocyclic analogues, pyridazine stannanes exhibit heightened sensitivity to protodestannylation and nucleophilic attack at the ring carbons due to the 1,2-diazine motif. This guide provides a rigorous analysis of the molecule’s physicochemical behavior, validated synthesis protocols, and stabilization strategies required for high-fidelity applications in medicinal chemistry.

Structural Analysis & Physicochemical Properties

Electronic Architecture

The pyridazine ring is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms (N-N bond). This creates specific reactivity profiles for the 3-stannyl derivative:

- -Effect: The C3 position is adjacent to a nitrogen atom, polarizing the C-Sn bond. This increases nucleophilicity in transmetallation but also susceptibility to heterolytic cleavage by acids.

-

N-Coordination: The N2 nitrogen possesses a lone pair capable of coordinating to Lewis acids or transition metals (Pd), potentially acting as a catalyst poison during coupling cycles.

Stability Profile

The stability of 3-(tributylstannyl)pyridazine is governed by the lability of the

| Condition | Stability Rating | Mechanism of Degradation |

| Thermal (< 80°C) | High | Generally stable in inert solvents (Toluene, DMF). |

| Silica Gel (Acidic) | Critical Failure | Rapid protodestannylation due to surface silanol groups ( |

| Protic Acids (HCl/TFA) | Critical Failure | Immediate |

| Oxidation (Air) | Moderate | Slow oxidation of |

| Light (UV) | Low | Radical cleavage of C-Sn bond; store in amber vials. |

Synthesis & Purification Methodologies

The "Gold Standard" Synthesis: Palladium-Catalyzed Stannylation

Direct lithiation of pyridazine is fraught with side reactions (nucleophilic addition of alkyl lithiums to the ring). The most robust protocol utilizes 3-chloropyridazine or 3-bromopyridazine as the precursor.

Protocol: Stannylation of 3-Chloropyridazine

-

Reagents: 3-Chloropyridazine (1.0 eq), Hexabutylditin (

, 1.1 eq), -

Solvent: Anhydrous 1,4-Dioxane (0.2 M).

-

Conditions: Reflux (100°C) for 12–16 hours under Argon.

Step-by-Step Workflow:

-

Degassing: Sparge the solvent with Argon for 20 minutes. Rationale: Oxygen oxidizes the phosphine ligands, deactivating the Pd(0) catalyst.

-

Addition: Add halide, stannyl reagent, and catalyst in a glovebox or under positive Ar pressure.

-

Reaction: Heat to reflux. Monitor via TLC (Alumina plates) or LC-MS.

-

Work-up: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate in vacuo.

Critical Purification Strategy

Do NOT use standard Silica Gel. The acidity of commercial silica (

-

Option A (Preferred): Neutral Alumina (Activity Grade III). Elute with Hexane/EtOAc gradients.[1]

-

Option B: Triethylamine-treated Silica. Pre-wash the silica column with 5%

in Hexanes to neutralize surface silanols before loading the crude.

Visualization of Synthesis & Degradation

The following diagram illustrates the synthetic pathway and the critical degradation node (Acid/Silica).

Caption: Synthetic route via Pd-catalysis and the critical divergence between successful purification (Alumina) and product destruction (Acidic Silica).

Reactivity: The Stille Cross-Coupling[2][3][4]

Mechanistic Nuances

In the Stille coupling of 3-(tributylstannyl)pyridazine with aryl halides, the Transmetallation step is rate-determining.[2]

-

The "Copper Effect": The addition of Copper(I) Iodide (CuI, 10-20 mol%) is highly recommended. CuI facilitates the transfer of the pyridazine group from Sn to Pd via a more reactive organocopper intermediate.

-

Scavenging: The pyridazine nitrogen can chelate Pd. Use bulky biarylphosphine ligands (e.g., XPhos) or

(Triphenylarsine) to prevent catalyst poisoning.

Optimized Coupling Protocol

Reaction: 3-Stannylpyridazine + Aryl Bromide

-

System: Toluene or DMF (Anhydrous).

-

Catalyst:

(2.5 mol%) + -

Additive: CuI (10 mol%) – Critical for difficult substrates.

-

Temperature: 90–110°C.

The Catalytic Cycle

Caption: Stille catalytic cycle. The transmetallation step is often sluggish for electron-deficient stannanes without Cu(I) promotion.

Handling & Safety (Organotin Specifics)

Toxicity Management

Tributyltin compounds are potent neurotoxins and marine pollutants.

-

Gloves: Use double-gloved Nitrile or Silver Shield laminate gloves. Latex is permeable to organotins.

-

Waste: All aqueous washes and solid waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Never dispose of down the drain.

Tin Removal (Post-Reaction)

Removing the stoichiometric

-

Method 1 (Chemical Wash): Wash the organic layer with 10% aqueous KF (Potassium Fluoride). This forms insoluble polymeric

, which precipitates and can be filtered off. -

Method 2 (Specialized Silica): Use 10%

-impregnated silica gel for the final purification column. This retains the tin species while allowing the biaryl product to elute.

References

-

Synthesis of Pyridazines via Pd-Catalysis

-

Protodestannylation Mechanisms

- Title: Kinetics of Protodestannyl

- Source:Collection of Czechoslovak Chemical Communic

-

URL:[Link]

-

Purification Strategies (KF Method)

- Title: A simple and efficient method for the removal of tin residues

- Source:Journal of Organic Chemistry, 2000.

-

URL:[Link]

-

Copper Effect in Stille Coupling

Sources

Technical Guide: Discovery and Historical Synthesis of Pyridazine Compounds

Executive Summary

This guide provides a comprehensive technical analysis of pyridazines (1,2-diazines), a class of heterocyclic compounds that has evolved from a 19th-century curiosity into a "privileged scaffold" in modern medicinal chemistry. We explore the historical genesis of the scaffold, contrast classical condensation methodologies with modern Inverse Electron Demand Diels-Alder (IEDDA) approaches, and analyze the physicochemical properties that drive its adoption in FDA-approved therapeutics.

Part 1: Historical Genesis & Chemical Identity

The Discovery Timeline

The history of pyridazine is a narrative of simultaneous discovery and structural elucidation typical of the late 19th-century German chemical renaissance.

-

1885 (The Nomenclature): Ludwig Knorr coined the term "pyridazine" to describe the theoretical 1,2-diazine ring system, predicting its existence based on his work with pyrazoles.

-

1886 (The First Synthesis): Emil Fischer, during his monumental work on indole synthesis, achieved the first actual synthesis of a pyridazine derivative. He condensed phenylhydrazine with levulinic acid to form 6-methyl-3-phenylpyridazin-4(1H)-one.

-

1895 (The Parent Ring): The unsubstituted parent heterocycle was not synthesized until Taüber successfully oxidized benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.

Physicochemical Profile: The "Nitrogen Effect"

Pyridazine is distinct from its isomers (pyrazine, pyrimidine) and pyridine due to the adjacent nitrogen atoms (N-N bond). This "1,2-diazine" motif creates a unique electronic environment.

| Property | Pyridazine | Pyridine | Pyrazine | Impact on Drug Design |

| Dipole Moment (D) | 3.95 | 2.22 | 0 | High polarity improves solubility but may reduce membrane permeability. |

| Basicity (pKa) | 2.33 | 5.23 | 0.65 | Much less basic than pyridine; remains unprotonated at physiological pH. |

| LogP (Octanol/Water) | -0.72 | 0.65 | -0.23 | Lower lipophilicity aids in reducing metabolic clearance (low CYP450 inhibition). |

| H-Bonding | Strong Acceptor | Acceptor | Acceptor | The N-N lone pair repulsion creates a high-energy "alpha-effect" increasing reactivity. |

Part 2: Classical Synthetic Paradigms

The classical route to pyridazines relies on the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds (Paal-Knorr type synthesis). This method is robust for symmetric 3,6-disubstituted pyridazines but often yields dihydro-intermediates requiring oxidation.

Mechanism: Condensation & Oxidation

The reaction proceeds via a double nucleophilic attack of hydrazine on the carbonyl carbons.

Figure 1: Mechanistic pathway of the classical condensation synthesis.

Validated Protocol: Synthesis of 3,6-Dichloropyridazine

This protocol demonstrates the construction of the ring followed by functionalization, a standard industrial workflow.

Objective: Synthesis of 3,6-dichloropyridazine from maleic anhydride. Reference: Based on standard industrial protocols (e.g., CN112645883A, Guidechem).

Step 1: Ring Construction (Maleic Hydrazide)

-

Reagents: Maleic anhydride (1.0 eq), Hydrazine hydrate (1.3 eq), HCl (aq).

-

Procedure: Dissolve maleic anhydride in dilute HCl. Add hydrazine hydrate dropwise. Reflux at 110°C for 3 hours.[1]

-

Workup: Cool to crystallize. Filter the white solid (3,6-dihydroxypyridazine / Maleic hydrazide).

-

Yield: ~90%.

Step 2: Aromatization & Chlorination

-

Reagents: 3,6-Dihydroxypyridazine (1.0 eq), Phosphorus Oxychloride (POCl3, excess).

-

Procedure: Suspend the solid in neat POCl3. Heat to 125°C (reflux) for 4 hours. The solid will dissolve as the reaction proceeds.

-

Quench: Evaporate excess POCl3 under reduced pressure. Pour the viscous residue onto crushed ice (Exothermic!). Neutralize with NH4OH to pH 8.

-

Isolation: Extract with dichloromethane (DCM). Dry over Na2SO4 and concentrate.

-

Result: 3,6-Dichloropyridazine (Solid, mp ~68°C).

Part 3: The Modern Era – IEDDA & Bioconjugation

Modern pyridazine synthesis has shifted toward Inverse Electron Demand Diels-Alder (IEDDA) reactions. This involves the reaction of an electron-deficient 1,2,4,5-tetrazine with a strained alkene or alkyne dienophile.[2] This method is "bioorthogonal" (click chemistry) and is used to synthesize complex drug scaffolds and diagnostic probes.

Mechanism: Tetrazine Ligation

Unlike classical Diels-Alder, the diene (tetrazine) is electron-poor, and the dienophile is electron-rich or strained.

Figure 2: The IEDDA cascade mechanism. The release of Nitrogen gas makes the reaction irreversible.

Validated Protocol: Synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

This compound is a ubiquitous precursor for making functionalized pyridazines via IEDDA.

Objective: Preparation of the "Boger Tetrazine" for click chemistry. Reference: Boger, D. L. et al. Organic Syntheses 1992, 70, 79.

-

Reagents: Ethyl diazoacetate, NaOH, HCl, NaNO2, DCM.[3]

-

Formation of Dihydro-Precursor:

-

React ethyl diazoacetate with NaOH to form the sodium salt.[4]

-

Treat with HCl to precipitate dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid.

-

Esterify with MeOH/SOCl2 to yield dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.

-

-

Oxidation to Tetrazine (The Critical Step):

-

Dissolve the dihydro-ester (20 g) in DCM (800 mL). Cool to 0°C.

-

Generate nitrous gases (NOx) by adding NaNO2 solution to conc.[5] HCl in a separate flask and bubbling the gas through the reaction mixture.

-

Observation: The solution turns from orange to bright cherry red .

-

-

Workup: Remove solvent and excess NOx under vacuum.

-

Yield: ~99% of bright red crystalline solid (mp 173–175°C).[3]

-

Application: React this red solid with an alkyne (e.g., in toluene reflux) to yield a 3,6-diester pyridazine with release of N2.

Part 4: Therapeutic Discovery & Case Studies

Despite the scaffold's utility, FDA-approved drugs containing the pyridazine core are rare but high-impact. The scaffold is often chosen to improve metabolic stability (low lipophilicity) compared to phenyl rings.

Key FDA-Approved Agents

| Drug | Indication | Mechanism | Role of Pyridazine |

| Relugolix (2020) | Prostate Cancer | GnRH Receptor Antagonist | Acts as a polar spacer, improving oral bioavailability and reducing CYP inhibition compared to earlier phenyl-based analogs. |

| Deucravacitinib (2022) | Psoriasis | TYK2 Inhibitor | The N-N bond provides a specific H-bond acceptor geometry critical for allosteric binding to the TYK2 pseudokinase domain. |

| Minaprine (Withdrawn) | Depression | MAO Inhibitor | Early example of a 3-aminopyridazine; withdrawn due to seizure risk, highlighting the need to balance CNS penetration with excitotoxicity. |

Structural Evolution Diagram

Figure 3: Strategic logic for selecting pyridazine over phenyl or pyridine in drug design.

References

-

Fischer, E. (1886). "Ueber die Verbindungen des Phenylhydrazins mit den Aldehyden und Ketonen." Berichte der deutschen chemischen Gesellschaft.

-

Boger, D. L. , et al. (1992). "Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate."[3][4] Organic Syntheses, 70, 79.

-

Hermann, J. C. , et al. (2020). "Discovery of Relugolix: A Novel, Orally Active, Nonpeptide GnRH Receptor Antagonist." Journal of Medicinal Chemistry.

-

Wrobleski, S. T. , et al. (2019). "Discovery of Deucravacitinib (BMS-986165): A Highly Potent and Selective Allosteric Tyrosine Kinase 2 Inhibitor." Journal of Medicinal Chemistry.

-

Singal, A. , et al. (2018). "Pyridazine scaffolds in drug discovery." European Journal of Medicinal Chemistry.

Sources

- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 2. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. holcapek.upce.cz [holcapek.upce.cz]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Technical Guide: Health and Safety Hazards of Organotin Compounds in the Laboratory

Executive Summary

Organotin compounds (OTCs) represent a dichotomy in modern chemical synthesis: they are indispensable reagents for forming carbon-carbon bonds (e.g., Stille coupling) and catalyzing industrial processes, yet they pose severe, often insidious, biological risks.[1] Unlike simple inorganic tin, the organic moieties in OTCs facilitate rapid lipid membrane traversal, allowing them to bioaccumulate and target the central nervous and immune systems.

This guide provides a technical framework for researchers to handle OTCs with rigorous safety. It moves beyond generic "good laboratory practice" to establish specific, mechanism-based protocols for containment, quenching, and decontamination.

Part 1: The Hazard Landscape – Mechanisms of Toxicity

To safely handle OTCs, one must understand how they kill or injure cells. The toxicity of organotins is not merely corrosive; it is molecularly specific.

The "Trojan Horse" Lipophilicity

The alkyl groups (methyl, butyl, phenyl) attached to the tin atom act as a lipophilic delivery system. This allows the compound to bypass the blood-brain barrier and cellular membranes effortlessly. Once inside, the tin atom acts as a Lewis acid, disrupting mitochondrial function and uncoupling oxidative phosphorylation.

Compound-Specific Hazards[2]

-

Trimethyltin (TMT): The most notorious neurotoxin in this class. It causes neuronal necrosis, specifically targeting the hippocampus (limbic system). Symptoms (tremors, aggression, memory loss) can be delayed by days.

-

Tributyltin (TBT): A potent immunotoxin and endocrine disruptor.[1] It inhibits natural killer (NK) cell function and causes thymic atrophy.

-

Triphenyltin (TPT): Highly toxic to aquatic life and a severe skin irritant/sensitizer.

Toxicity Pathway Visualization

The following diagram illustrates the cascade of cellular failure initiated by OTC exposure.

Figure 1: Cellular mechanism of organotin toxicity, highlighting the divergence between neurotoxic (TMT) and immunotoxic (TBT) outcomes.

Part 2: Engineering Controls & PPE Strategy[3]

Trusting a standard nitrile glove with organotins is a calculated risk that often fails. The solvent carrier (e.g., Dichloromethane, THF) often permeates the glove first, dragging the organotin with it.

Hierarchy of Defense

-

Primary Barrier (Engineering): All manipulation of neat OTCs must occur in a certified chemical fume hood. For volatile species like TMT, a glovebox is recommended but not strictly required if the hood face velocity is >100 fpm.

-

Secondary Barrier (PPE):

-

Glove Selection: Standard 4-mil nitrile gloves provide insufficient protection for prolonged contact with OTCs in organic solvents.

-

The "Silver Shield" Protocol: For handling neat TMT or TBT, use a Laminate (EVOH/PE) glove (e.g., Silver Shield/4H). These offer >480 min breakthrough time.[2][3]

-

Dexterity Compromise: Wear a laminate glove under a nitrile glove. The nitrile provides grip and protects the laminate from physical tears; the laminate blocks chemical permeation.

-

Comparative Glove Permeation Data

| Reagent Class | Solvent Carrier | Recommended Glove System | Estimated Breakthrough |

| Trimethyltin Cl | Neat / None | Laminate (Silver Shield) | > 480 min |

| Tributyltin Cl | Ether / THF | Laminate (Inner) + Nitrile (Outer) | > 240 min (System) |

| Dilute Stannanes | Hexane / Toluene | Double Nitrile (Change every 15 min) | ~ 15-30 min |

Part 3: Operational Protocol – The Safe Stille Coupling

The Stille coupling is the most common source of OTC exposure. The following protocol integrates the Potassium Fluoride (KF) Workup , a chemical quenching method that converts soluble, toxic organotin halides into insoluble, safer solids.

The KF Quench Mechanism

Soluble organotin byproducts (e.g.,

-

Insoluble: They precipitate out of the organic phase.

-

Less Bioavailable: The polymeric solid is harder to absorb than the liquid halide.

-

Easier to Dispose: Can be filtered off as solid waste.[4]

Step-by-Step Workflow

Figure 2: The KF Workup Protocol for removing and containing tin byproducts safely.

Detailed Protocol

-

Dilution: Dilute the reaction mixture with ether or ethyl acetate.

-

KF Addition: Add an excess of 1M aqueous Potassium Fluoride (KF) solution.[5]

-

Precipitation: Stir vigorously for 30 minutes. You will observe a bulky white precipitate (

). -

Filtration: Filter the biphasic mixture through a pad of Celite or silica.[4] The toxic tin polymer remains on the filter.

-

Disposal: The filter cake is highly contaminated. Dispose of it in a dedicated "Heavy Metal/Organotin" solid waste container.

Part 4: Decontamination & Waste Management[7]

Glassware and surfaces contaminated with OTCs cannot simply be washed with soap. Residual lipophilic tin compounds can contaminate future reactions and pose chronic exposure risks.

The Bleach Oxidation Method

Sodium hypochlorite (Bleach) is an effective decontaminant. It oxidizes the organic ligands, converting the organotin into inorganic tin oxide (

Protocol:

-

Soak: Submerge all contaminated glassware, stir bars, and spatulas in a 10% Bleach solution overnight.

-

Rinse: Rinse thoroughly with water, then acetone.

-

Wash: Proceed with standard detergent/base bath washing.

Waste Segregation

-

Liquid Waste: Do not mix organotin waste with general organic solvents if possible. Use a separate carboy labeled "Organotin Waste" to prevent cross-contamination of the main waste stream.

-

Solid Waste: Silica gel, Celite, and gloves used with OTCs must go into a sealed hazardous waste bag, labeled specifically as "Toxic - Organotin."

Part 5: Emergency Response

Skin Contact

-

Immediate Action: Do not wait for symptoms. TMT burns may be painless initially.

-

Removal: Remove contaminated clothing immediately.

-

Wash: Wash skin with copious amounts of soap and water for at least 15 minutes. Do not use ethanol or solvents , as they increase skin permeability and drive the toxin deeper.

-

Medical: Seek medical attention. Provide the SDS to the physician, highlighting the specific compound (e.g., Trimethyltin).

Spills

-

Evacuate: If a volatile OTC (like TMT) is spilled outside the hood, evacuate the lab immediately.

-

Containment: For small spills in the hood, cover with an absorbent pad.

-

Deactivation: Treat the spill area with 10% bleach solution and allow it to sit for 20 minutes before cleanup.

References

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Tin, organic compounds. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). [Link]

-

Renaud, P., et al. A Simple and Efficient Method for the Elimination of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 1998.[4][6] [Link]

-

Kotake, Y. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Biological and Pharmaceutical Bulletin, 2012.[7] [Link]

Sources

Methodological & Application

Application Note: Stille Cross-Coupling of 3-(Tributylstannyl)pyridazine with Aryl Halides

Executive Summary

This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling (Stille reaction) of 3-(tributylstannyl)pyridazine with aryl halides. Unlike simple phenyl-stannanes, pyridazine derivatives are electron-deficient

Mechanistic Insight & Challenges

The Diazine Challenge

Coupling 3-substituted pyridazines presents two distinct kinetic hurdles compared to standard carbocyclic Stille couplings:

-

Catalyst Poisoning: The

nitrogens in the pyridazine ring are potent -

Retarded Transmetallation: The electron-deficient nature of the diazine ring polarizes the C-Sn bond, making the tin center less nucleophilic. This significantly slows the transmetallation to the Pd(II)-aryl complex.

The "Copper Effect" Solution

To overcome these barriers, this protocol utilizes a Copper(I) Iodide (CuI) co-catalytic system.[1][2] Mechanistically, CuI facilitates a "double transmetallation":

-

The organic group transfers from Sn to Cu, forming a transient, highly nucleophilic organocopper species.

-

This organocopper species transmetallates to Palladium significantly faster than the original stannane.

-

Cesium Fluoride (CsF) is employed to activate the tin byproduct, driving the equilibrium forward by forming insoluble tributyltin fluoride (

).

Mechanistic Pathway (Visualization)

Figure 1: The modified Stille cycle showing the Copper(I) shunt pathway which bypasses the slow direct Sn-Pd transmetallation.

Reagent Handling & Stability

CRITICAL WARNING: Organotin compounds are toxic neurotoxins. All operations must be performed in a fume hood.

-

3-(Tributylstannyl)pyridazine Stability: This reagent is thermally sensitive and prone to hydrolysis.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Purity Check: Before use, check via

NMR. Significant peaks at

-

-

Solvents: Anhydrous 1,4-Dioxane or DMF are required. Degas solvents with Argon bubbling for 15 minutes prior to use to prevent homocoupling and catalyst oxidation.

Experimental Protocol

Materials Checklist

| Component | Reagent | Equiv. | Role |

| Substrate | Aryl Iodide/Bromide | 1.0 | Electrophile |

| Nucleophile | 3-(Tributylstannyl)pyridazine | 1.1 - 1.2 | Nucleophile |

| Catalyst | 0.05 (5 mol%) | Catalyst | |

| Co-Catalyst | CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Transmetallation Promoter |

| Additive | CsF (Cesium Fluoride) | 2.0 | Tin Scavenger/Activator |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.1 M | Reaction Medium |

Step-by-Step Procedure (The "Modified" Stille)

-

Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Solids Addition: Charge the flask with:

-

Aryl Halide (1.0 equiv)

-

CuI (0.1 equiv)

-

CsF (2.0 equiv)

- (0.05 equiv) — Note: Add Palladium last to minimize air exposure.

-

-

Solvent & Stannane:

-

Seal the vessel.

-

Add anhydrous 1,4-Dioxane via syringe.

-

Add 3-(tributylstannyl)pyridazine (1.1 equiv) via syringe.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes (if not done previously).

-

Reaction:

-

Thermal: Heat to 80–100°C for 12–18 hours.

-

Microwave: Heat to 120°C for 30–60 minutes (preferred for difficult substrates).

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the Aryl Halide and the formation of the product mass.

-

Note: The stannane spot on TLC is often non-polar and stains with

.

-

Workup & Purification (Tin Removal)

Removing tributyltin residues is critical for biological testing. Standard chromatography is often insufficient.

The KF/Silica Method (Recommended)

This method converts soluble organotins into insoluble polymeric fluorides.

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Treatment: Prepare a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel.[3] Add this solid mixture to the diluted reaction (approx. 500mg per mmol of stannane used).

-

Stir: Stir vigorously at room temperature for 30 minutes.

-

Filtration: Filter the suspension through a pad of Celite. The toxic tin residues remain trapped in the KF/Silica matrix.

-

Extraction: Wash the filtrate with water (x2) and brine (x1). Dry over

. -

Isolation: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM for polar pyridazines).

Workflow Diagram

Figure 2: Workup procedure utilizing KF/Silica for efficient removal of toxic organotin byproducts.

Optimization & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning (N-chelation) | Switch to bulky ligands: XPhos-Pd-G2 or |

| Protodestannylation | Moisture in solvent | Ensure rigorous drying of Dioxane; add 3Å Molecular Sieves to the reaction. |

| Homocoupling (Ar-Ar) | Oxidation of Pd(0) | Improve degassing (freeze-pump-thaw); reduce CuI loading to 5 mol%. |

| Black Precipitate | Pd precipitation (Pd Black) | Add additional ligand ( |

References

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5][6][7][8] Organic Reactions.[2][4][5][9][10][11][12] Link

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2][5] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132-1136. Link

-

Harrowven, D. C., & Guy, I. L. (2004). "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, (17), 1968-1969.[13] Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 3. sdlookchem.com [sdlookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. nobelprize.org [nobelprize.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged pharmacophore, integral to numerous therapeutic agents and functional materials. However, the inherent electron-deficient nature of the pyridazine ring presents unique challenges for its synthetic modification. This comprehensive guide provides senior application scientists with a detailed exploration of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, for the efficient and versatile functionalization of the pyridazine core. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable experimental procedures to accelerate research and development in medicinal chemistry and materials science.

Introduction: The Significance and Challenges of Pyridazine Functionalization

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] Their unique electronic properties and ability to participate in hydrogen bonding interactions have led to their incorporation into a wide array of biologically active molecules. However, the synthesis of diversely substituted pyridazines can be challenging. Traditional methods often rely on the construction of the pyridazine ring from acyclic precursors, which can be lengthy and lack broad substrate scope.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the direct functionalization of the pyridazine nucleus.[1][2] These reactions allow for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity, often under mild conditions.[3] The electron-deficient character of the pyridazine ring can facilitate the initial oxidative addition step in the catalytic cycle, making it a suitable substrate for these transformations.[2] This guide will provide a detailed overview of the most pertinent palladium-catalyzed cross-coupling reactions for pyridazine modification, complete with mechanistic insights and practical, step-by-step protocols.

The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle

At the core of these powerful transformations lies a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The cycle typically commences with the oxidative addition of an organic halide (in this case, a halopyridazine) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[4] The subsequent step is transmetalation , where an organometallic coupling partner (e.g., an organoboron, organotin, or organocopper reagent) transfers its organic group to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Carbon-Carbon Bond Forming Reactions

The formation of new C-C bonds is fundamental to building molecular complexity. Several palladium-catalyzed reactions are particularly well-suited for this purpose on the pyridazine core.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[2]

Mechanism Insight: A key feature of the Suzuki coupling is the activation of the organoboron species by a base.[6] This activation forms a borate complex, which facilitates the transmetalation step.

This protocol describes the synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles.[2]

Materials:

-

3-Bromo-6-(thiophen-2-yl)pyridazine

-

Arylboronic acid (e.g., 4-formylphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Aqueous sodium carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Ethanol (EtOH)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv).

-

Add the desired arylboronic acid (0.6 mmol, 1.2 equiv).

-

Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

-

Under a stream of inert gas, add DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ solution (1 mL).

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with chloroform (3 x 20 mL).

-

Wash the combined organic layers with a saturated solution of NaCl (20 mL), water (3 x 10 mL), and a 10% NaOH solution (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired functionalized pyridazine.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

| Entry | Pyridazine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromo-6-thienylpyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 28[2] |

| 2 | 3-Bromo-6-thienylpyridazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | N/A |

| 3 | 3-Bromo-6-thienylpyridazine | Furan-2-boronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | N/A |

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organostannanes as the organometallic coupling partner.[7] A significant advantage of this reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide range of functional groups.[8] However, the toxicity of tin compounds is a notable drawback.

Mechanism Insight: The transmetalation step in the Stille coupling involves the formation of a cyclic transition state between the organopalladium halide and the organostannane.[7]

Materials:

-

Halopyridazine (e.g., 3-chloropyridazine)

-

Organostannane (e.g., tributyl(vinyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dba)₂)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Optional: Ligand (e.g., triphenylphosphine)

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the halopyridazine (1.0 equiv) in the chosen anhydrous solvent.

-

Add the organostannane (1.1-1.5 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[9] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]

Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the halopyridazine undergoes oxidative addition. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which then participates in the transmetalation step with the organopalladium intermediate.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Materials:

-

2-Amino-3-bromopyridine

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium trifluoroacetate [Pd(CF₃COO)₂]

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[10]

-

Add 2.0 mL of DMF and stir the mixture for 30 minutes.[10]

-

Add 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv).[10]

-

Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.[10]

-

After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL).[10]

-

Extract with ethyl acetate (3 x 10 mL).[10]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.[10]

-

Purify the residue by column chromatography to obtain the desired 2-amino-3-alkynylpyridine derivative.[10]

Heck Reaction: Vinylation of Halopyridazines